Biotin-PEG8-COOH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG8-COOH typically involves the conjugation of biotin to polyethylene glycol, followed by the introduction of a carboxylic acid group. The process can be summarized as follows:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation to Polyethylene Glycol: The activated biotin is then reacted with polyethylene glycol, which has a terminal amine group, under mild conditions to form biotin-PEG.
Introduction of Carboxylic Acid Group: The terminal hydroxyl group of polyethylene glycol is oxidized to a carboxylic acid group using reagents like succinic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Biotin: Large quantities of biotin are activated using NHS or similar reagents.
Polyethylene Glycol Conjugation: The activated biotin is conjugated to polyethylene glycol in large reactors.
Carboxylation: The terminal hydroxyl groups of polyethylene glycol are oxidized to carboxylic acid groups using industrial oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG8-COOH undergoes several types of chemical reactions, including:
Amide Bond Formation: The carboxylic acid group reacts with amines to form stable amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Biotin-Avidin Interaction: Biotin binds strongly to avidin or streptavidin, forming a highly stable complex.
Common Reagents and Conditions
Amide Bond Formation: Typically involves reagents like N,N’-dicyclohexylcarbodiimide (DCC) and NHS under mild conditions.
Esterification: Requires reagents like dicyclohexylcarbodiimide (DCC) and alcohols under mild conditions.
Biotin-Avidin Interaction: Occurs under physiological conditions without the need for additional reagents.
Major Products
Amide Bonds: Resulting in biotin-PEG8-amide derivatives.
Esters: Resulting in biotin-PEG8-ester derivatives.
Biotin-Avidin Complexes: Highly stable complexes used in various applications.
Scientific Research Applications
Biotin-PEG8-COOH has a wide range of applications in scientific research, including:
Chemistry: Used in bioconjugation and crosslinking reactions to modify proteins, peptides, and other biomolecules.
Biology: Utilized in protein labeling, detection, and purification due to its strong binding affinity with avidin and streptavidin.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials, nanotechnology, and surface modifications .
Mechanism of Action
Biotin-PEG8-COOH exerts its effects through several mechanisms:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.
Polyethylene Glycol: Enhances the solubility and biocompatibility of the compound, allowing it to be used in various biological and medical applications.
Carboxylic Acid Group: Provides reactive sites for further chemical modifications, enabling the conjugation of other molecules
Comparison with Similar Compounds
Biotin-PEG8-COOH can be compared with other similar compounds, such as:
Biotin-PEG-NH2: Contains an amine group instead of a carboxylic acid group, making it suitable for different types of conjugation reactions.
Biotin-PEG-OH: Lacks the carboxylic acid group, limiting its reactivity compared to this compound.
Biotin-PEG-MAL: Contains a maleimide group, which is useful for thiol-reactive conjugation reactions .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53N3O12S/c33-26(4-2-1-3-25-28-24(23-45-25)31-29(36)32-28)30-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-27(34)35/h24-25,28H,1-23H2,(H,30,33)(H,34,35)(H2,31,32,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJWZTARMHIZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53N3O12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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